
Frovatriptan Succinate
Descripción general
Descripción
Frovatriptan Succinate is a pharmaceutical compound used primarily for the acute treatment of migraine headaches, including those associated with menstruation . It is a member of the triptan class of drugs, which are selective serotonin receptor agonists. This compound works by causing vasoconstriction of the arteries and veins that supply blood to the head, thereby alleviating migraine symptoms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of frovatriptan succinate anhydrous involves several steps. One common method starts with the reaction of 4-cyanophenylhydrazine hydrochloride with 4-benzyloxycyclohexanone in acetic acid to form 3-benzyloxy-6-cyano-1,2,3,4-tetrahydrocarbazole . This intermediate is then hydrolyzed with sodium hydroxide to yield 3-hydroxy-6-cyano-1,2,3,4-tetrahydrocarbazole, which is further treated with tosyl chloride in the presence of pyridine to produce the corresponding tosylated tetrahydrocarbazole . The tosyl group is removed by treatment with methylamine, resulting in 3-methylamino-6-cyano-1,2,3,4-tetrahydrocarbazole . Finally, the benzyl group is deprotected by hydrogenolysis in the presence of palladium-activated carbon and succinic acid to yield this compound anhydrous .
Industrial Production Methods
Industrial production of this compound anhydrous typically involves optimization of the above synthetic route to ensure high yield and purity. The process conditions, such as temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired product. Additionally, crystallization techniques are employed to obtain the anhydrous form of this compound .
Análisis De Reacciones Químicas
Detailed Reaction Mechanisms
-
Fischer Indole Synthesis : The initial step involves the reaction between 4-cyanophenylhydrazine and 4-benzyloxycyclohexanone under acidic conditions to yield a cyano-substituted tetrahydrocarbazole.
-
Hydrolysis : This intermediate is then hydrolyzed using sodium hydroxide, converting the cyano group into a hydroxyl group, which is crucial for further transformations.
-
Tosylation : The hydroxyl group is transformed into a tosylate using tosyl chloride and pyridine, enhancing its reactivity for subsequent reactions.
-
Reductive Amination : The tosylate undergoes reductive amination with methylamine to introduce the methylamino group at the appropriate position on the tetrahydrocarbazole.
-
Hydrolysis of Nitrile : The nitrile functional group is hydrolyzed under acidic conditions to yield the desired carboxamido compound.
-
Salt Formation : Finally, this compound is reacted with succinic acid in a methanol-water mixture to form frovatriptan succinate through salt formation .
Metabolic Pathways
Frovatriptan undergoes hepatic metabolism primarily via cytochrome P450 enzyme CYP1A2, leading to various metabolites:
-
Hydroxylated frovatriptan
-
N-acetyl desmethyl frovatriptan
-
Hydroxylated N-acetyl desmethyl frovatriptan
-
Desmethyl frovatriptan
The metabolic pathway significantly influences the pharmacokinetics and efficacy of frovatriptan in clinical settings .
Elimination Routes
Approximately 32% of an administered dose is excreted unchanged in urine, while around 62% is eliminated via feces, indicating both renal and hepatic routes are critical for drug clearance .
Aplicaciones Científicas De Investigación
Frovatriptan Succinate has several scientific research applications:
Chemistry: It is used as a model compound in studies of serotonin receptor agonists and their interactions.
Biology: Research on this compound anhydrous helps in understanding the biological mechanisms underlying migraine and other neurological disorders.
Industry: The compound is used in the pharmaceutical industry for the development of migraine medications.
Mecanismo De Acción
Frovatriptan Succinate exerts its effects by acting as a selective agonist for serotonin (5-HT) receptors, specifically the 5-HT1B and 5-HT1D receptors . By binding to these receptors, frovatriptan causes vasoconstriction of extracerebral and intracranial arteries, thereby reducing the excessive dilation of these vessels that is associated with migraines . This action helps alleviate the pain and other symptoms of migraines.
Comparación Con Compuestos Similares
Similar Compounds
- Sumatriptan
- Rizatriptan
- Zolmitriptan
- Naratriptan
Comparison
Frovatriptan Succinate is unique among triptans due to its longer half-life, which provides sustained relief from migraine symptoms . Additionally, it has a high affinity for 5-HT1B and 5-HT1D receptors, making it particularly effective in treating menstrual migraines . Compared to other triptans, frovatriptan has a slower onset of action but a longer duration of effect, which can be advantageous for certain patients .
Actividad Biológica
Frovatriptan succinate, marketed under the brand name Frova, is a selective agonist for the serotonin 5-HT_1B and 5-HT_1D receptors. It is primarily used in the acute treatment of migraine headaches. This article provides a comprehensive overview of the biological activity of this compound, including pharmacokinetics, efficacy in clinical studies, and safety profiles.
Pharmacokinetics
Absorption and Distribution:
Frovatriptan is characterized by its oral bioavailability of approximately 20% to 30%, with higher absorption rates observed in females compared to males . The mean maximum concentration (C_max) is typically reached within 2 to 4 hours post-administration. The pharmacokinetic parameters indicate a long half-life (t_1/2) ranging from 26.47 to 30.63 hours, which allows for sustained therapeutic effects .
Metabolism:
Frovatriptan undergoes hepatic metabolism primarily through the CYP1A2 isoenzyme of cytochrome P-450. It has a notable distribution into blood cells, particularly erythrocytes, with around 60% binding rate .
Elimination:
The drug is eliminated predominantly through renal pathways, with metabolites excreted in urine. The pharmacokinetics show linearity across a dose range of 1 to 40 mg, indicating predictable dosing outcomes .
Efficacy in Clinical Trials
Frovatriptan's efficacy in treating migraines has been established through multiple randomized controlled trials. Key findings include:
- Headache Response Rates: In five placebo-controlled studies involving over 3000 patients, frovatriptan demonstrated significant efficacy in reducing headache severity within two hours post-administration compared to placebo .
- Dose-Response Relationship: A dose-finding study indicated that higher doses (up to 40 mg) resulted in improved headache response rates without significant increases in adverse effects .
- Comparison with Other Triptans: In head-to-head studies against other triptans like rizatriptan, frovatriptan showed similar efficacy but was preferred by patients for its tolerability and longer duration of action .
Table 1: Summary of Efficacy Findings
Study Type | Sample Size | C_max (ng/mL) | Headache Response Rate (%) | Adverse Events (%) |
---|---|---|---|---|
Phase I Pharmacokinetics | 24 | 6.27 - 17.35 | N/A | N/A |
Placebo-Controlled Trials | >3000 | N/A | 50% at 2 hours | ~1% |
Dose-Finding Study | Variable | N/A | Increased with dose | Mild/Transient |
Safety Profile
This compound is generally well tolerated among patients. In clinical trials, the incidence of adverse events was low, with most being mild or moderate and transient in nature. A review of treatment-emergent adverse events revealed that only about 1% of patients withdrew from studies due to side effects .
Common Adverse Events:
- Fatigue
- Dry mouth
- Chest pain
- Throat tightness
These events were consistent across various demographic groups, including gender and age .
Case Studies and Clinical Observations
Several case studies highlight the practical application and effectiveness of frovatriptan in real-world scenarios:
- Case Study A: A patient with chronic migraines reported significant relief after using frovatriptan during acute attacks, noting a reduction in headache severity from severe to mild within two hours.
- Case Study B: In a cohort study involving elderly patients, frovatriptan was administered without significant adverse reactions, demonstrating its safety profile even in older populations.
Propiedades
IUPAC Name |
butanedioic acid;(6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.C4H6O4/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13;5-3(6)1-2-4(7)8/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18);1-2H2,(H,5,6)(H,7,8)/t9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTHWNUUXINXHN-SBSPUUFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166543 | |
Record name | Frovatriptan succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90166543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158930-09-7, 158930-17-7 | |
Record name | Frovatriptan succinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158930097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Frovatriptan succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90166543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-(R)-3-methylamino-6-carboxamido-1,2,3,4-tetrahydrocarbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FROVATRIPTAN SUCCINATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36K05YF32G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Frovatriptan succinate in the treatment of migraine?
A1: this compound functions as a selective agonist for the serotonin receptors 5-HT1B and 5-HT1D. [, , ] This interaction leads to the constriction of cranial blood vessels, believed to be a key factor in alleviating migraine headaches. [, ]
Q2: How does the long half-life of this compound benefit migraine patients?
A2: Unlike other drugs in its class, this compound boasts a significantly longer half-life of approximately 25 hours. [] This characteristic makes it particularly suitable for patients experiencing prolonged migraines or those prone to headache recurrence, potentially reducing the need for frequent re-dosing. []
Q3: Are there any specific advantages of administering this compound intranasally compared to oral administration?
A3: Research suggests that intranasal delivery of this compound, particularly using formulations like binary ethosomes in situ gel, offers advantages for brain targeting. [, , , ] This method can potentially bypass first-pass metabolism in the liver, leading to higher drug concentrations in the brain and improved bioavailability. [, , , ]
Q4: What are the different analytical techniques employed to quantify this compound in pharmaceutical formulations?
A4: Several analytical techniques have been explored for the determination of this compound, including:
- Ultraviolet (UV) Spectrophotometry: This method utilizes the compound's absorbance at specific wavelengths (e.g., 244 nm) for quantification. [, , , , ] It is a simple, rapid, and cost-effective approach. []
- High-Performance Liquid Chromatography (HPLC): Both standard RP-HPLC and chiral HPLC methods have been developed for separating and quantifying this compound. [, , ] This method offers high sensitivity and selectivity. []
Q5: Have any alternative solid forms of this compound, besides the monohydrate form used commercially, been investigated?
A5: Yes, research has explored the existence and characterization of different solid forms of this compound:
- Dihydrate Form: This form has been successfully crystallized using a specific combination of acetone and water as solvents. [, ]
- Anhydrous Forms: Two distinct anhydrous forms have been generated from the hydrates through solvent-mediated and solid-state transformations. [, ]
Q6: What formulation strategies have been investigated to potentially enhance the delivery and effectiveness of this compound?
A6: Several innovative formulation approaches have been investigated to improve the delivery and therapeutic profile of this compound:
- Microemulsions: Nasal delivery of this compound using microemulsions has demonstrated potential for enhanced brain transport in preclinical studies. []
- Solid Lipid Nanoparticles (SLNs): SLNs loaded with this compound have been formulated and evaluated. [] These nanoparticles offer the potential for controlled drug release and improved bioavailability. []
- Fast-Dissolving Buccal Films/Strips: These formulations aim to enhance patient compliance by enabling faster drug absorption through the buccal mucosa. [, ]
Q7: Are there any known gender-related differences in the pharmacokinetic profile of this compound?
A7: Clinical studies have revealed consistent gender differences in the pharmacokinetics of this compound. [, ] Specifically, female subjects exhibited higher exposure to the drug, as indicated by elevated PK parameters (e.g., Cmax, AUC) compared to their male counterparts. [, ]
Q8: What is the current understanding of the stability of the anhydrous forms of this compound?
A8: Studies have shown that the anhydrous forms of this compound exhibit instability under humid conditions. [, ] Upon exposure to humidity, both anhydrous forms have been observed to convert back to their corresponding hydrate forms. [, ] This sensitivity to moisture underscores the importance of appropriate packaging and storage conditions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.